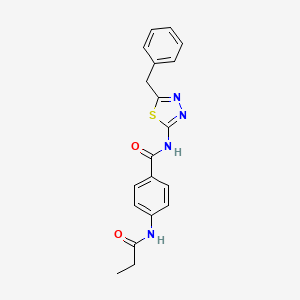![molecular formula C17H12F3N3O B4394065 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4394065.png)
4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
Vue d'ensemble
Description
4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFB-TAZ, is a novel compound that has attracted attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide exerts its biological effects by modulating the activity of ion channels, which are membrane proteins that regulate the flow of ions across cell membranes. Specifically, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to bind to the voltage-gated potassium channel Kv1.3, which is highly expressed in T cells and plays a key role in immune function. By blocking Kv1.3, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide inhibits the proliferation and activation of T cells, which are involved in various inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects, including inhibition of T cell proliferation and activation, induction of apoptosis (programmed cell death), and modulation of calcium signaling. In addition, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and well-established structure-activity relationships. However, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide, including:
1. Development of novel organic semiconductors based on 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide for use in electronic devices.
2. Investigation of the potential therapeutic applications of 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide in various inflammatory and autoimmune diseases.
3. Elucidation of the molecular mechanisms underlying the biological effects of 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide on ion channels and calcium signaling.
4. Optimization of the synthesis and purification methods for 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide to improve its yield, purity, and scalability.
5. Exploration of the potential synergistic effects of 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide with other compounds or therapies for enhanced therapeutic efficacy.
In conclusion, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide is a promising compound with potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. Further research is needed to fully understand its mechanisms of action and to explore its therapeutic potential in various diseases.
Applications De Recherche Scientifique
4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been studied extensively for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. In materials science, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility and stability. In organic electronics, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has been incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to enhance their performance. In medicinal chemistry, 4-(1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide has shown promising results as a potential anticancer agent and a modulator of ion channels.
Propriétés
IUPAC Name |
4-pyrazol-1-yl-N-[2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O/c18-17(19,20)14-4-1-2-5-15(14)22-16(24)12-6-8-13(9-7-12)23-11-3-10-21-23/h1-11H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEHSDSDVVOSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-methylphenyl)thio]acetyl}-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4393987.png)

![N-{2-[4-(4-isopropoxybenzoyl)-1-piperazinyl]ethyl}isonicotinamide](/img/structure/B4394003.png)
![ethyl (4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4394006.png)
![3-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4394014.png)
![N-benzyl-2-[methyl(4-nitrobenzoyl)amino]benzamide](/img/structure/B4394023.png)
![dimethyl 5-amino-2-methyl-3-oxo-7-(2-thienyl)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4394026.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4394035.png)
![2-(5-chloro-6-methyl-1-benzofuran-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4394042.png)
![2-cyclohexyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4394055.png)
![2-fluoro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4394056.png)

![2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4394071.png)
![methyl 2-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4394078.png)